molecular formula C12H18BrNO4 B13461845 tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

Katalognummer: B13461845
Molekulargewicht: 320.18 g/mol
InChI-Schlüssel: JNEILPSIXNWBTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate: . The compound’s structure includes a tert-butyl group, a bromoacetyl group, and an oxabicyclohexane ring, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[21The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to achieve consistent quality.

Analyse Chemischer Reaktionen

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and acids.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Wissenschaftliche Forschungsanwendungen

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The oxabicyclohexane ring provides structural stability and influences the compound’s reactivity and interactions.

Vergleich Mit ähnlichen Verbindungen

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate can be compared with other similar compounds, such as:

    tert-butyl N-(2-bromoacetyl)carbamate: Shares the bromoacetyl group but lacks the oxabicyclohexane ring, resulting in different reactivity and applications.

    tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate: Contains a similar bicyclic structure but with a nitrogen atom, leading to distinct chemical properties and uses.

The uniqueness of this compound lies in its combination of functional groups and structural features, making it a versatile compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C12H18BrNO4

Molekulargewicht

320.18 g/mol

IUPAC-Name

tert-butyl N-[1-(2-bromoacetyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate

InChI

InChI=1S/C12H18BrNO4/c1-10(2,3)18-9(16)14-11-5-12(6-11,17-7-11)8(15)4-13/h4-7H2,1-3H3,(H,14,16)

InChI-Schlüssel

JNEILPSIXNWBTL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC12CC(C1)(OC2)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.